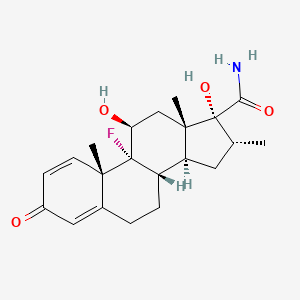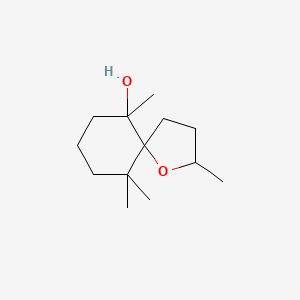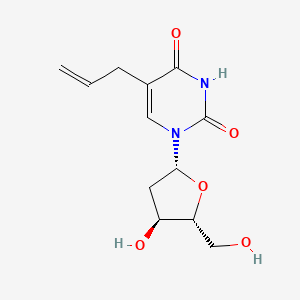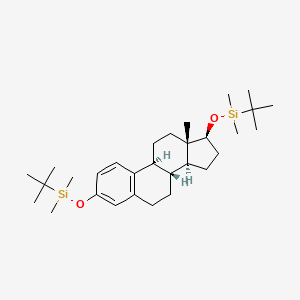
3-Pyrrolidinol, 1-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a member of the bipyridine family and is characterized by its chemical structure: 5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl) pyridine . This compound has been developed for its high selectivity in inhibiting COX-2, making it a valuable anti-inflammatory agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of etoricoxib involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the bipyridine core: This involves the coupling of 2-chloro-5-chloromethylpyridine with 3-methylpyridine under basic conditions.
Introduction of the methylsulfonyl group: This step involves the sulfonylation of the bipyridine core using methylsulfonyl chloride in the presence of a base.
Final coupling: The final step involves the coupling of the sulfonylated bipyridine with 4-chlorobenzene.
Industrial Production Methods
Industrial production of etoricoxib follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the coupling reactions and the implementation of purification steps such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Etoricoxib undergoes several types of chemical reactions, including:
Oxidation: Etoricoxib can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group in etoricoxib can be reduced to an amine.
Substitution: The chlorine atom in the bipyridine core can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted bipyridines depending on the nucleophile used.
Scientific Research Applications
Etoricoxib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying selective COX-2 inhibition.
Biology: Investigated for its effects on inflammatory pathways and its potential as an anti-inflammatory agent.
Medicine: Used in clinical trials for the treatment of conditions such as rheumatoid arthritis and osteoarthritis.
Mechanism of Action
Etoricoxib exerts its effects by selectively inhibiting the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the synthesis of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, etoricoxib reduces the production of prostaglandins, thereby reducing inflammation and pain . The selectivity of etoricoxib for COX-2 over cyclooxygenase-1 (COX-1) minimizes gastrointestinal side effects commonly associated with non-selective COX inhibitors .
Comparison with Similar Compounds
Etoricoxib is compared with other selective COX-2 inhibitors such as:
Uniqueness
Etoricoxib stands out due to its high selectivity for COX-2, with a selectivity ratio of 106 in human whole blood assays. This is significantly higher compared to other COX-2 inhibitors, making it a potent anti-inflammatory agent with fewer gastrointestinal side effects .
Properties
CAS No. |
62848-18-4 |
|---|---|
Molecular Formula |
C20H22ClF3N2OS |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C20H21F3N2OS.ClH/c21-20(22,23)14-6-7-19-17(12-14)25(16-4-1-2-5-18(16)27-19)10-3-9-24-11-8-15(26)13-24;/h1-2,4-7,12,15,26H,3,8-11,13H2;1H |
InChI Key |
JSFZWPGUYCFPSV-UHFFFAOYSA-N |
SMILES |
C1CN(CC1O)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl |
Canonical SMILES |
C1CN(CC1O)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl |
Synonyms |
10-(3-(3-hydroxypyrrolidinyl)propyl)-2-trifluoromethylphenothiazine E 0663 E-0663 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


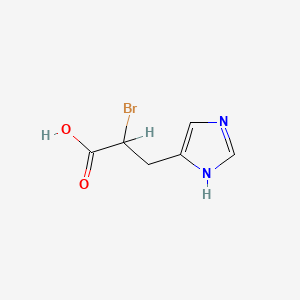
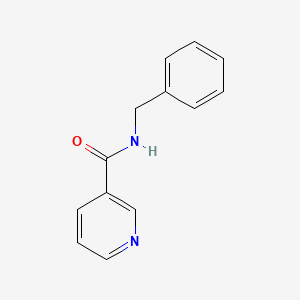
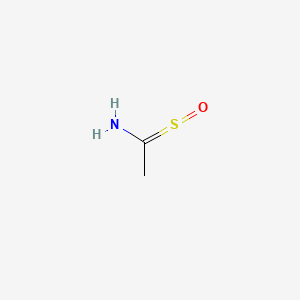
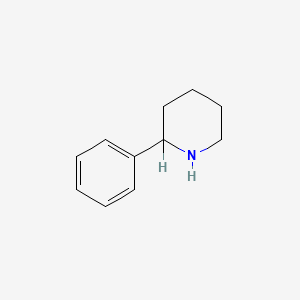
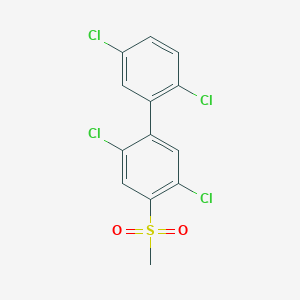
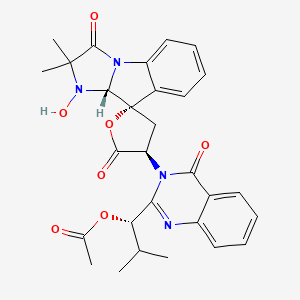


![3-[[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoic acid](/img/structure/B1215215.png)
